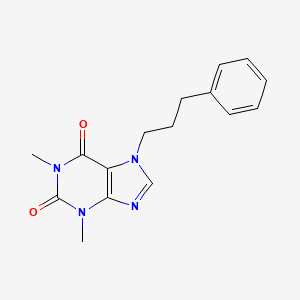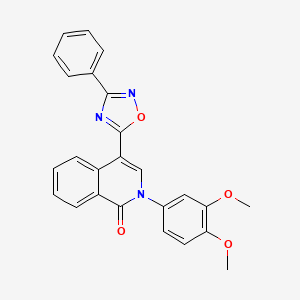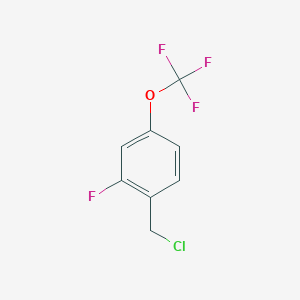
1-(Chloromethyl)-2-fluoro-4-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of benzene, which is a cyclic hydrocarbon. It contains a chloromethyl (-CH2Cl) group, a fluoro (-F) group, and a trifluoromethoxy (-OCF3) group attached to the benzene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the chloromethyl, fluoro, and trifluoromethoxy groups in separate steps. The exact methods would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The benzene ring in this compound is a planar, cyclic structure composed of six carbon atoms. The chloromethyl, fluoro, and trifluoromethoxy groups are attached to different carbon atoms in the ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing nature of the fluorine atoms and the electron-donating nature of the chloromethyl group. This could affect the sites of electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the chloromethyl, fluoro, and trifluoromethoxy groups. These groups could affect properties such as the compound’s boiling point, melting point, and solubility .Wissenschaftliche Forschungsanwendungen
Electrophilic Fluorination of Aromatics
This compound, known for its role in the electrophilic fluorination of aromatic compounds, is effective under mild reaction conditions. The fluorination process is facilitated by the presence of Selectfluor™ F-TEDA-BF4 (TEDA = triethylenediamine) along with trifluoromethanesulfonic acid, leading to the production of fluoroaromatics in good to excellent yields. This reagent system's effectiveness underscores its utility in synthesizing various fluorinated aromatic compounds efficiently (Shamma et al., 1999).
Halogenation and Functionalization of Aromatic Compounds
In another application, the reagent has been utilized in the halogenation (iodination, bromination, chlorination) and functionalization (nitration, thiocyanation, sulfenylation) of aromatic compounds. This demonstrates its versatility as a mediator or catalyst in organic synthesis, offering a wide range of possibilities for modifying aromatic compounds. The reagent's ability to act in various roles highlights its importance in organic chemistry for introducing different functional groups into aromatic systems (Stavber et al., 2005).
Synthesis of Fluorinated Polymers
The compound has also found application in the synthesis of novel polymers. For example, novel arylene ether polymers with high glass-transition temperatures and good solubility in various organic solvents have been synthesized. These polymers are potential candidates for applications requiring materials with high thermal stability and optical transparency in the visible light region. This application showcases the compound's utility in the field of polymer science, particularly in creating materials with desirable thermal and optical properties (Huang et al., 2007).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(chloromethyl)-2-fluoro-4-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4O/c9-4-5-1-2-6(3-7(5)10)14-8(11,12)13/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIACGWHFBEYGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)F)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2613910.png)
![7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2613911.png)
![1-(1-Thia-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2613912.png)


![N-(4-ethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2613916.png)
![[3-Amino-4-(benzenesulfonyl)-5-(5-chloro-2-methylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2613917.png)
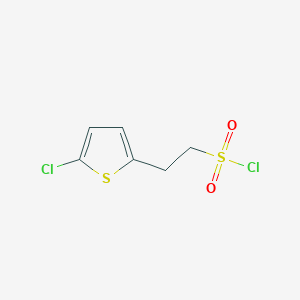

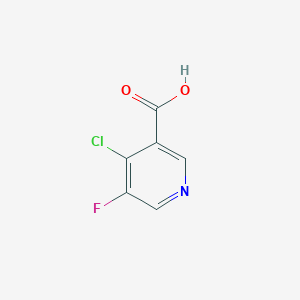
![N-(5-chloro-2-methoxyphenyl)-2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2613926.png)
